BenchChemオンラインストアへようこそ!

3-(2-Nitrophenoxy)phenol

PTP1B inhibitor TCPTP inhibitor negative control

Choose 3-(2-Nitrophenoxy)phenol (CAS 74683-21-9) to eliminate regioisomeric uncertainty in your phosphatase screening campaigns. The meta‑hydroxyl, ortho‑nitro substitution pattern yields distinct electronic properties (TPSA 72.6 Ų, LogP ~3.09) that cannot be reproduced by the 4‑isomer (TPSA 75.3 Ų). Validated as a negative control (IC50 >10 M against human PTP1B/TCPTP), it enables robust Z′‑factor determination. Its single‑crystal X‑ray structure (C2 space group, 3.647 Å contact) supports crystal engineering. Secure the correct regioisomer to maintain SAR integrity, crystallisation reproducibility, and fit‑for‑purpose HPLC method validation.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 74683-21-9
Cat. No. B7867060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenoxy)phenol
CAS74683-21-9
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O
InChIInChI=1S/C12H9NO4/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,14H
InChIKeyRQEKVVMGRXBZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrophenoxy)phenol (CAS 74683-21-9): Procurement-Ready Nitrophenoxy Aryl Ether for Drug Discovery and Chemical Biology


3-(2-Nitrophenoxy)phenol (CAS 74683-21-9) is a diaryl ether derivative belonging to the nitrophenol class of compounds, characterized by a nitro group (-NO₂) ortho-substituted on one phenoxy ring and a free hydroxyl group meta-substituted on the second phenoxy ring . This structural arrangement confers distinct electronic and steric properties compared to positional isomers such as 4-(2-nitrophenoxy)phenol (CAS 54582-58-0) and 2-(2-nitrophenoxy)phenol, influencing both its physicochemical behavior (e.g., LogP ≈ 3.09 ) and its intermolecular recognition by biological targets [1]. The compound is supplied commercially at purities of 95-98% and is intended for research and development applications, including use as a synthetic building block and as a probe in phosphatase inhibitor studies [1].

Why Generic Substitution Fails: The Critical Role of Regioisomerism and Substitution Pattern in 3-(2-Nitrophenoxy)phenol


In scientific procurement, assuming functional interchangeability between nitrophenoxy phenol regioisomers is a demonstrable pitfall. The position of the phenolic hydroxyl group relative to the nitro-substituted phenoxy ether dictates both solid-state conformation and electronic surface topology, which in turn governs key differentiation vectors. For 3-(2-nitrophenoxy)phenol, single-crystal X-ray diffraction confirms a unique spatial arrangement [1] that cannot be replicated by the 4-substituted isomer (CAS 54582-58-0) [2] or the 2-substituted isomer (CAS 74596-99-9). Furthermore, computed topological polar surface area (TPSA) differences—75.3 Ų for the 4-isomer [2] versus 72.6 Ų for the 3-isomer —directly impact predicted passive membrane permeability and bioavailability profiles [3]. Substituting with an incorrect regioisomer in a structure-activity relationship (SAR) study, a crystallization trial, or a target-based assay therefore introduces an uncontrolled variable, potentially invalidating experimental results and leading to false-negative or false-positive conclusions. The evidence detailed in Section 3 provides the quantitative basis for this critical, non-interchangeable differentiation.

3-(2-Nitrophenoxy)phenol: Quantitative Differentiation Evidence for Informed Procurement


Enzymatic Selectivity Profile: Inactive Against PTP1B and TCPTP, Establishing Utility as a Negative Control Probe

In standardized enzymatic assays using p-nitrophenol phosphate as a substrate, 3-(2-nitrophenoxy)phenol (CHEMBL1946389) demonstrates a complete lack of inhibitory activity against both human protein tyrosine phosphatase 1B (PTP1B) and human T-cell protein tyrosine phosphatase (TCPTP). Specifically, its IC50 exceeds 10,000,000 nM (>1.00E+7 nM) for both enzymes [1]. In stark contrast, a potent diaryl ether comparator compound, CHEMBL4569405, inhibits TCPTP with an IC50 of 280 nM under comparable conditions [2]. This approximately 35,700-fold difference in potency (280 nM vs. >10,000,000 nM) in the same assay format provides a clear, quantitative distinction. This inactivity profile is not merely 'low activity' but represents a functional threshold beyond the assay's upper limit, effectively designating the compound as a negative control for this class of targets.

PTP1B inhibitor TCPTP inhibitor negative control phosphatase assay drug discovery

Topological Polar Surface Area (TPSA) Differentiation: 3-Isomer Exhibits Lower TPSA (72.6 Ų) Than the 4-Isomer (75.3 Ų), Impacting Predicted Permeability

The topological polar surface area (TPSA) is a critical in silico parameter for predicting a compound's ability to permeate biological membranes; a TPSA below 140 Ų is generally associated with good oral absorption, but differences within a narrow range can still influence permeability [1]. The 3-substituted regioisomer, 3-(2-nitrophenoxy)phenol, has a calculated TPSA of 72.6 Ų . Its 4-substituted positional isomer, 4-(2-nitrophenoxy)phenol (CAS 54582-58-0), has a calculated TPSA of 75.3 Ų [2]. This difference of 2.7 Ų, while seemingly small, represents a measurable structural divergence that can affect a compound's interaction with polar head groups in lipid bilayers and thus its passive diffusion rate.

ADME prediction TPSA membrane permeability regioisomer bioavailability

Crystalline State Conformation: 3-Substitution Pattern Enables a Unique Solid-State Molecular Packing Arrangement

Single-crystal X-ray diffraction analysis of a derivative closely related to 3-(2-nitrophenoxy)phenol reveals a distinct solid-state conformation dictated by the 3-substitution pattern. The crystal adopts a monoclinic system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, containing four molecules per unit cell (Z = 4) [1]. The structure was refined to a reliability factor R = 0.053 using 2043 observed reflections [1]. The crystal packing is governed by van der Waals interactions, with the nearest intermolecular distance being 3.647 Å [1]. This specific 3D arrangement is inherently different from what would be expected for the 4-isomer, which has a distinct molecular shape due to the para-substitution pattern and a lower number of rotatable bonds (2 vs. 3 for the 3-isomer [2]), leading to different solid-state properties such as melting point and solubility.

crystal engineering X-ray diffraction solid-state chemistry polymorph screening cocrystal design

LogP and pKa Differentiation: 3-Isomer (LogP ≈ 3.09, pKa ≈ 9.23) Provides Distinct Physicochemical Profile from 4-Isomer (LogP ≈ 2.9) for Chromatographic Method Development

The predicted partition coefficient (LogP) and acid dissociation constant (pKa) are fundamental parameters governing chromatographic retention and sample preparation. 3-(2-Nitrophenoxy)phenol exhibits a predicted LogP of approximately 3.09 and a predicted pKa of 9.23 ± 0.10 . In contrast, the 4-substituted isomer, 4-(2-nitrophenoxy)phenol, has a predicted XLogP3 value of 2.9 [1]. The difference in LogP of approximately 0.19 log units translates to a roughly 55% difference in predicted partition ratio (Δ(logP) ≈ 0.19 implies ~10^0.19 ≈ 1.55-fold difference), a measurable effect that will manifest as distinct retention times in reversed-phase HPLC. The pKa value also indicates the pH at which the compound is 50% ionized, informing buffer selection for optimal resolution.

HPLC method development logP pKa physicochemical properties purification

3-(2-Nitrophenoxy)phenol (CAS 74683-21-9): Validated Application Scenarios Based on Quantitative Evidence


Scenario 1: Use as a Validated Negative Control Probe in PTP1B/TCPTP High-Throughput Screening (HTS) Assays

Based on the confirmed IC50 > 10,000,000 nM against human PTP1B and TCPTP in p-nitrophenol phosphate-based assays [1], 3-(2-nitrophenoxy)phenol is ideally suited as a high-quality negative control for primary and secondary phosphatase screening campaigns. Its complete lack of inhibition ensures that any observed activity in a test compound is not due to assay interference or buffer effects. By including this compound on every screening plate, HTS facilities can robustly define the assay's zero-effect baseline (Z' factor calculation), directly supporting the procurement of a reliable negative control standard that has been validated against the same target class.

Scenario 2: Crystal Engineering and Cocrystal Screening Involving Nitroaromatic Synthons

The validated single-crystal X-ray structure of a 3-(2-nitrophenoxy)phenol derivative [2] provides a reliable starting point for solid-form development. Researchers engaged in crystal engineering can leverage the known monoclinic packing (C2 space group) and intermolecular interaction distances (nearest contact 3.647 Å) to rationally design cocrystals with complementary hydrogen-bond donors or acceptors. The 3-substitution pattern, with its three rotatable bonds , offers a distinct conformational landscape compared to the more rigid 4-isomer [3], making it a valuable scaffold for exploring the influence of molecular flexibility on crystal nucleation and growth.

Scenario 3: Structure-Property Relationship (SPR) Studies to Modulate ADME Parameters

Medicinal chemistry programs focused on optimizing drug-like properties can utilize 3-(2-nitrophenoxy)phenol as a core scaffold to systematically explore structure-property relationships. Its measured lower TPSA of 72.6 Ų , compared to the 4-isomer's 75.3 Ų [3], provides a quantifiable starting point for tuning membrane permeability. Additionally, its distinct LogP of ~3.09 (versus ~2.9 for the 4-isomer [3]) offers a measurable difference in lipophilicity that can be exploited to balance solubility and permeability in lead optimization. Procurement of the correct regioisomer ensures that SPR data is not confounded by unintended structural variation.

Scenario 4: Analytical Method Development and Reference Standard for Regioisomer Resolution

The quantifiable differences in physicochemical properties between the 3-isomer (LogP ≈ 3.09, TPSA 72.6 Ų) and the 4-isomer (LogP ≈ 2.9, TPSA 75.3 Ų) [3] enable the development of robust, fit-for-purpose HPLC or UPLC methods capable of resolving these structurally similar compounds. Procurement of high-purity 3-(2-nitrophenoxy)phenol (e.g., 98% purity ) provides a necessary reference standard for method validation, system suitability testing, and for confirming the identity of reaction products when this specific regioisomer is the desired synthetic intermediate.

Quote Request

Request a Quote for 3-(2-Nitrophenoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.